molecular formula C14H24NO3P B14485242 Diethyl [2-(benzylamino)propan-2-yl]phosphonate CAS No. 64715-32-8

Diethyl [2-(benzylamino)propan-2-yl]phosphonate

Cat. No.: B14485242
CAS No.: 64715-32-8
M. Wt: 285.32 g/mol
InChI Key: KTZKNMFYASQBCQ-UHFFFAOYSA-N
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Description

Diethyl [2-(benzylamino)propan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(benzylamino)propan-2-yl]phosphonate typically involves the reaction of benzylamine with diethyl phosphite in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the phosphorus atom, leading to the formation of the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often utilize palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters . The use of microwave irradiation and visible-light illumination can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(benzylamino)propan-2-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [2-(benzylamino)propan-2-yl]phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which combines a benzylamine moiety with a phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

64715-32-8

Molecular Formula

C14H24NO3P

Molecular Weight

285.32 g/mol

IUPAC Name

N-benzyl-2-diethoxyphosphorylpropan-2-amine

InChI

InChI=1S/C14H24NO3P/c1-5-17-19(16,18-6-2)14(3,4)15-12-13-10-8-7-9-11-13/h7-11,15H,5-6,12H2,1-4H3

InChI Key

KTZKNMFYASQBCQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C)NCC1=CC=CC=C1)OCC

Origin of Product

United States

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